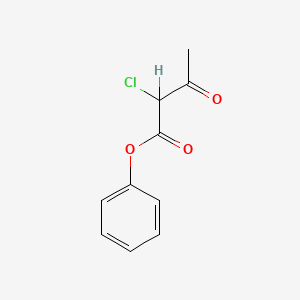

Phenyl 2-chloroacetoacetate

Description

Structure

3D Structure

Properties

CAS No. |

85153-61-3 |

|---|---|

Molecular Formula |

C10H9ClO3 |

Molecular Weight |

212.63 g/mol |

IUPAC Name |

phenyl 2-chloro-3-oxobutanoate |

InChI |

InChI=1S/C10H9ClO3/c1-7(12)9(11)10(13)14-8-5-3-2-4-6-8/h2-6,9H,1H3 |

InChI Key |

ZKORLCBXGZWQFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)OC1=CC=CC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloroacetoacetate Esters: Academic Perspectives

Direct Halogenation Approaches for Acetoacetate (B1235776) Esters

The most straightforward method for preparing 2-chloroacetoacetate esters involves the direct α-chlorination of the corresponding β-keto ester. This reaction requires an electrophilic chlorine source that can react selectively at the α-carbon, which is activated by the two adjacent carbonyl groups.

Commonly used chlorinating agents include:

Sulfuryl chloride (SO₂Cl₂) : This is a widely used and effective reagent for the chlorination of active methylene (B1212753) compounds like acetoacetate esters. guidechem.comgoogle.com The reaction typically proceeds readily, often without the need for a catalyst. researchgate.net

N-Chlorosuccinimide (NCS) : NCS is a solid, easy-to-handle source of electrophilic chlorine. It is often used in conjunction with a catalyst to achieve high selectivity, particularly in asymmetric synthesis. nih.gov

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) : As an inexpensive chlorinating agent, DCDMH can be used for the selective mono- or di-chlorination of β-ketoesters depending on the reaction conditions. researchgate.net

Trichloroacetonitrile (B146778) (Cl₃CCN) : Under basic conditions, trichloroacetonitrile can serve as an active electrophilic chlorine source for the α-monochlorination of various carbonyl compounds, including β-ketoesters. rsc.org

p-Toluenesulfonyl chloride (TsCl) : While more commonly used for sulfonylation, tosyl chloride can act as a chlorine source for the α-chlorination of ketone enolates generated under strongly basic conditions. pitt.edu

Table 1: Halogenating Agents for α-Chlorination of β-Keto Esters

| Halogenating Agent | Abbreviation | Typical Application | Reference |

| Sulfuryl chloride | SO₂Cl₂ | Direct, often solvent-free, chlorination. | researchgate.net, guidechem.com |

| N-Chlorosuccinimide | NCS | Catalytic and stereoselective chlorination. | nih.gov |

| 1,3-Dichloro-5,5-dimethylhydantoin | DCDMH | Selective mono- or dichlorination. | researchgate.net |

| Trichloroacetonitrile | Cl₃CCN | Base-promoted electrophilic chlorination. | rsc.org |

| p-Toluenesulfonyl chloride | TsCl | Base-mediated chlorination of enolates. | pitt.edu |

Achieving high selectivity for monochlorination at the α-position, while avoiding side products such as dichlorinated species, is a primary goal. google.com Research has identified several optimized protocols to control the reaction's outcome.

For the chlorination of ethyl acetoacetate with sulfuryl chloride , a patented industrial method involves careful temperature control. The process begins by cooling the neat ethyl acetoacetate to between -5 and 10°C before the dropwise addition of sulfuryl chloride. Following the addition, the mixture is slowly warmed to 20-25°C and allowed to react for several hours. google.com This procedure minimizes the formation of byproducts and leads to high yields of the desired ethyl 2-chloroacetoacetate. google.com

Selective monochlorination using DCDMH can be achieved by using silica (B1680970) gel as a catalyst and methanol (B129727) as the solvent. Heating the reaction mixture under reflux for one hour has been reported to yield α-monochlorinated products selectively in high yields (86–98%). researchgate.net

For highly stereoselective α-chlorination, organocatalytic methods have been developed. One prominent example uses N-chlorosuccinimide (NCS) as the chlorine source in a phase-transfer reaction. nih.gov The reaction of β-keto esters is carried out in toluene (B28343) at room temperature in the presence of a weak base like potassium fluoride (B91410) and a catalytic amount (as low as 0.5 mol%) of a hybrid amide-based Cinchona alkaloid. nih.gov This system provides excellent yields (up to 99%) and high enantiomeric excess (up to 97% ee). nih.gov

Table 2: Optimized Conditions for Selective α-Monochlorination of Acetoacetate Esters

| Chlorinating Agent | Catalyst/Base | Solvent | Temperature | Key Feature | Reference |

| Sulfuryl chloride | None | Solvent-free | -5°C to 25°C | High yield, industrial scale. | google.com |

| DCDMH | Silica gel | Methanol | Reflux | Selective monochlorination. | researchgate.net |

| NCS | Cinchona alkaloid / KF | Toluene | Room Temp. | High enantioselectivity. | nih.gov |

Alternative Synthetic Routes to Phenyl 2-Chloroacetoacetate (Conceptual)

Beyond the direct chlorination of phenylacetoacetate, alternative synthetic strategies can be conceptualized for the preparation of this compound. These routes involve forming the ester bond as a key step.

The direct esterification of a carboxylic acid with a phenol (B47542) using a strong acid catalyst (Fischer esterification) is often inefficient. quora.com This is because phenols are less nucleophilic than aliphatic alcohols, and the reaction can be endothermic. quora.com

A more plausible conceptual approach involves the activation of 2-chloroacetoacetic acid. This could be achieved by converting the carboxylic acid to a more reactive derivative, such as an acid chloride (e.g., 2-chloroacetoacetyl chloride). This activated intermediate would then readily react with phenol, likely in the presence of a non-nucleophilic base like pyridine (B92270), to form the desired this compound. This method is analogous to the synthesis of other phenyl esters from phenols and acyl chlorides. evitachem.com Another viable route, drawing from the Williamson ether synthesis, would involve converting phenol to its more nucleophilic phenoxide salt using a base, which could then react with an activated form of the acid. miracosta.edu

Transesterification offers a conceptual pathway to synthesize this compound from more common and readily available alkyl esters, such as ethyl 2-chloroacetoacetate. This reaction involves exchanging the ethyl group of the ester with a phenyl group from phenol.

However, standard acid-catalyzed transesterification is generally not effective with phenols due to their poor nucleophilicity. masterorganicchemistry.com More advanced catalytic systems are required. Research has shown that challenging transesterifications of aryl esters with phenols can be achieved using readily available and inexpensive alkali metal species as heterogeneous catalysts. rsc.org Therefore, a potential route would involve heating ethyl 2-chloroacetoacetate with phenol in the presence of a suitable earth-abundant metal catalyst. rsc.org Other specialized catalysts, such as certain palladium or N-heterocyclic carbene (NHC) systems, have also been developed for difficult transesterification reactions and could conceptually be applied to this transformation. organic-chemistry.org

Green Chemistry Principles in 2-Chloroacetoacetate Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several approaches to the synthesis of 2-chloroacetoacetate esters align with these principles.

A significant green aspect is the use of solvent-free reaction conditions . The industrial preparation of ethyl 2-chloroacetoacetate from ethyl acetoacetate and sulfuryl chloride can be performed without a reaction solvent, which greatly reduces production costs and waste. google.com Furthermore, this process incorporates the absorption of the acidic gases (HCl and SO₂) generated during the reaction with a caustic solution, minimizing their release into the atmosphere and thus reducing pollution. google.com

The development of catalytic methods also represents a green approach. Using catalysts, such as the silica gel for DCDMH chlorination researchgate.net or the highly efficient organocatalysts for NCS chlorination nih.gov, allows reactions to proceed under milder conditions with lower energy consumption and higher selectivity, leading to less waste.

In the broader context of reactions involving these esters, biotransformation offers a green alternative. For instance, the reduction of ethyl 2-chloroacetoacetate has been achieved using baker's yeast, a form of biocatalysis that operates under environmentally benign conditions. sphinxsai.com Electrochemical methods, which use electricity to drive reactions, also represent a greener alternative to conventional chemical reagents for transformations of these compounds. sphinxsai.com

Solvent-Free or Environmentally Benign Solvent Systems

The move away from conventional organic solvents is a key objective in green chemistry. These solvents contribute to air pollution, pose health and safety risks, and complicate product purification and waste disposal. researchgate.net Consequently, significant research has been dedicated to performing syntheses of 2-chloroacetoacetate esters under solvent-free conditions or in environmentally benign solvent systems like water or ethanol (B145695). mdpi.com

One notable solvent-free method involves the direct chlorination of an acetoacetate ester with a chlorinating agent. For instance, a patented process describes the synthesis of ethyl 2-chloroacetoacetate by reacting ethyl acetoacetate with sulfonyl chloride without any reaction solvent. google.com The procedure involves cooling the raw ethyl acetoacetate, followed by the dropwise addition of sulfonyl chloride. After the addition, the mixture is slowly warmed and allowed to react for several hours. google.com This approach not only reduces production costs by eliminating the solvent but also simplifies the work-up procedure. google.com

In other related syntheses, researchers have utilized relatively benign solvents like ethanol. For example, the synthesis of 1,4-benzothiazines can be achieved by reacting 2-aminobenzene thiol with ethyl 2-chloroacetoacetate in ethanol. cuestionesdefisioterapia.com While not entirely solvent-free, the use of ethanol is preferable to more hazardous options like dichloromethane (B109758) or toluene. Other syntheses of derivatives have employed solvents such as dimethylformamide (DMF); for instance, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is prepared by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) in dry DMF with anhydrous potassium carbonate. nih.gov

The development of novel catalyst systems is also facilitating the use of green solvents. Glycerol, a non-toxic and biodegradable byproduct of biodiesel production, has been identified as a promising green solvent for various organic reactions, including the synthesis of heterocyclic compounds. mdpi.comunina.it

Table 1: Comparison of Reaction Conditions for Syntheses Involving 2-Chloroacetoacetate Esters

| Product/Reaction | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield | Citation |

| Ethyl 2-chloroacetoacetate | Ethyl acetoacetate, Sulfonyl chloride | None (Solvent-Free) | - | -5 to 25 | 4 | High | google.com |

| Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | 2-Mercapto-3-phenylquinazolin-4(3H)-one, Ethyl chloroacetate | Dry DMF | Anhydrous K₂CO₃ | Reflux | 5 | 65% | nih.gov |

| 1,4-Benzothiazines | 2-Aminobenzene thiol, Ethyl 2-chloroacetoacetate | Ethanol | - | - | - | - | cuestionesdefisioterapia.com |

Note: Specific yield and reaction time for the synthesis of 1,4-benzothiazines were not detailed in the cited source.

Atom Economy and Waste Minimization Strategies

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comrsc.org A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts or waste. jocpr.com

The synthesis of 2-chloroacetoacetate esters via chlorination of acetoacetic esters with agents like sulfuryl chloride presents a clear case for atom economy analysis. The balanced chemical equation for the reaction is:

C₄H₆O₃ (Acetoacetic acid) + SO₂Cl₂ (Sulfuryl chloride) → C₄H₅ClO₃ (2-Chloroacetoacetic acid) + SO₂ (Sulfur dioxide) + HCl (Hydrogen chloride)

In this reaction, significant portions of the reactants end up as byproducts (sulfur dioxide and hydrogen chloride) rather than the target molecule. This leads to a relatively low atom economy, as valuable atomic mass is lost to waste products.

Further challenges in waste minimization arise from the potential for over-chlorination, which can lead to the formation of undesired products like 2,2-dichloroacetyl ethyl acetate, thereby lowering the yield of the target compound. google.com Careful control of reaction conditions, such as temperature and the rate of reagent addition, is essential to maximize selectivity and minimize the formation of such impurities. google.com

Reactivity and Mechanistic Investigations of Phenyl 2 Chloroacetoacetate

Nucleophilic Substitution Reactions at the α-Carbon

The chlorine atom attached to the α-carbon of phenyl 2-chloroacetoacetate is a reactive site for nucleophilic substitution. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of a wide variety of functional groups.

S_N2 Reaction Pathways and Steric/Electronic Effects

The primary mechanism for nucleophilic substitution at the α-carbon of this compound is the S_N2 (bimolecular nucleophilic substitution) pathway. In this concerted mechanism, a nucleophile attacks the carbon atom bearing the chlorine, while the chloride ion simultaneously departs as a leaving group.

Steric Effects: The rate of S_N2 reactions is sensitive to steric hindrance around the reaction center. While the α-carbon itself is secondary, the adjacent carbonyl group and the phenyl ester can influence the approach of the nucleophile. Bulky nucleophiles may experience slower reaction rates compared to smaller ones. For instance, substitution with highly branched amines might be less efficient than with linear amines. cas.cn

Electronic Effects: The electrophilicity of the α-carbon is significantly enhanced by the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. mdpi.com This polarization of the C-Cl bond makes the carbon atom more susceptible to nucleophilic attack. Furthermore, the phenyl group, through its electronic influence on the ester functionality, can indirectly affect the reactivity of the α-carbon. Electron-withdrawing substituents on the phenyl ring can further increase the electrophilicity of the carbonyl carbon, which in turn can influence the adjacent α-carbon's reactivity. researchgate.net Conversely, electron-donating groups might slightly decrease this reactivity.

Reactivity with Diverse Nucleophiles (e.g., Amines, Alcohols, Thiols)

The electrophilic nature of the α-carbon allows this compound to react with a broad spectrum of nucleophiles. evitachem.com

Amines: Primary and secondary amines readily displace the chloride to form γ-amino-β-ketoesters. nih.gov These reactions are often carried out in the presence of a base to neutralize the HCl generated. The reaction tolerates a range of anilines with both electron-donating and electron-withdrawing substituents. nih.gov

Alcohols: Alcohols, in the form of their corresponding alkoxides, can act as nucleophiles to replace the chlorine atom, yielding γ-alkoxy-β-ketoesters. vulcanchem.com The reaction typically requires basic conditions to deprotonate the alcohol, forming the more nucleophilic alkoxide.

Thiols: Thiols are excellent nucleophiles and react efficiently with this compound to produce γ-thio-β-ketoesters. cas.cn These reactions often proceed under mild conditions, sometimes catalyzed by a weak base.

The following table summarizes the outcomes of nucleophilic substitution reactions with various nucleophiles:

| Nucleophile | Product Type | General Reaction Conditions |

| Primary Amines (R-NH₂) | γ-Amino-β-ketoesters | Base (e.g., NaHCO₃), often with NaI as a promoter nih.gov |

| Secondary Amines (R₂-NH) | γ-Amino-β-ketoesters | Base (e.g., NaHCO₃), often with NaI as a promoter cas.cnnih.gov |

| Alcohols (R-OH) | γ-Alkoxy-β-ketoesters | Strong base (e.g., NaH) to form alkoxide vulcanchem.com |

| Thiols (R-SH) | γ-Thio-β-ketoesters | Mild base (e.g., K₂CO₃) or catalyst systems like Ph₃P/ICH₂CH₂I cas.cn |

Carbonyl Chemistry: Condensation and Addition Reactions

The dicarbonyl functionality of this compound imparts a distinct set of reactive properties, primarily centered around the chemistry of its enolate form.

Role of the β-Keto Group in Reactivity

The β-keto group is crucial to the compound's reactivity for several reasons:

Acidity of α-Hydrogens: The methylene (B1212753) protons situated between the two carbonyl groups are significantly acidic due to the ability of both carbonyls to stabilize the resulting carbanion (enolate) through resonance. nih.gov

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this compound exists in equilibrium with its enol tautomer. cdnsciencepub.com The position of this equilibrium can be influenced by the solvent. cdnsciencepub.com The enol form can participate in its own unique set of reactions.

Enolate Formation and Subsequent Transformations

The formation of an enolate by deprotonation of the α-carbon (between the two carbonyls) is a key step in many reactions involving this compound. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Aldol-type Condensations: The enolate can react with aldehydes and ketones in aldol (B89426) condensation reactions. vanderbilt.edu For instance, it can react with formaldehyde (B43269) in an aldol-like condensation. pressbooks.pub

Michael Additions: The enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds. pressbooks.pub

Alkylation: The enolate can be alkylated by reaction with alkyl halides. However, care must be taken to avoid self-condensation reactions. acs.org

Knoevenagel Condensation: this compound can undergo Knoevenagel condensation with aldehydes, typically catalyzed by a base, to form α,β-unsaturated products. researchgate.netopenstax.org

Elimination Reactions and Formation of Unsaturated Systems

Under certain conditions, particularly in the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions. The most common elimination pathway involves the removal of a proton from the α-carbon and the loss of the chloride leaving group from the adjacent carbon, although this is less characteristic for this specific substrate compared to its nucleophilic substitution and enolate chemistry.

A more relevant transformation leading to unsaturated systems is the dehydration of aldol condensation products. The initial β-hydroxy carbonyl adduct formed from the reaction of the enolate of this compound with an aldehyde or ketone can be dehydrated, often under acidic or basic conditions, to yield a conjugated enone. vanderbilt.edu

Reductive Transformations of the Carbon-Chlorine Bond

The reduction of the carbon-chlorine bond in α-halo-β-keto esters like this compound is a synthetically important transformation. The presence of both a carbonyl group and an ester functionality adjacent to the chlorinated carbon atom significantly influences the reactivity of the C-Cl bond, making it susceptible to various reductive cleavage methods. These transformations can proceed through different mechanisms, including electrochemical processes and catalytic pathways, leading to a range of products depending on the reaction conditions and reagents employed.

The electrochemical reduction of the carbon-halogen bond is a well-established process, typically proceeding via an irreversible reaction involving the transfer of two electrons to break the C-X bond. mdpi.com The accumulation of electron-withdrawing groups, such as the ketone and ester moieties in this compound, on the carbon atom bound to chlorine facilitates this reduction. mdpi.com

Detailed investigations into the electrochemical reduction of substituted phenyl 2-chloroacetates at silver cathodes have been conducted using cyclic voltammetry and controlled-potential electrolysis. researchgate.net While direct studies on the parent this compound are limited, research on analogous compounds such as 2-acetylphenyl 2-chloroacetate provides significant mechanistic insight. researchgate.netscispace.com The electrochemical reduction of these substrates in dimethylformamide (DMF) demonstrates the cleavage of the carbon-chlorine bond. researchgate.net However, for compounds like 2-acetylphenylchloroacetate, the primary reaction observed was the cleavage of the ester bond rather than the formation of cyclized products like coumarins, which were seen with other substituted phenyl 2-chloroacetates. researchgate.net

The proposed mechanism for the reduction of the C-Cl bond in related α-chloro esters involves an initial electron transfer to the molecule. scispace.comresearchgate.net This can lead to the formation of a radical anion, which subsequently undergoes cleavage of the C-Cl bond to yield a carbanion intermediate and a chloride ion. researchgate.netresearchgate.net The fate of this carbanion dictates the final product distribution. In the case of substituted phenyl 2-chloroacetates, this intermediate can undergo intramolecular cyclization. researchgate.net

The general scheme for the electrochemical reduction of a C-Cl bond can be summarized as follows:

Electron Transfer: R-Cl + e⁻ → [R-Cl]•⁻

Bond Cleavage: [R-Cl]•⁻ → R• + Cl⁻

Second Electron Transfer: R• + e⁻ → R⁻ (carbanion)

Protonation: R⁻ + H⁺ → R-H

In some instances, the process can be a concerted dissociative electron transfer, where electron transfer and bond cleavage occur in a single step. researchgate.net The specific pathway and resulting products are highly dependent on the substrate's structure and the reaction environment. researchgate.net

| Substrate | Cathode Material | Solvent/Electrolyte | Key Findings | Reference |

|---|---|---|---|---|

| Substituted Phenyl 2-Chloroacetates | Silver | DMF / TBABF₄ | Reduction of the C-Cl bond; formation of coumarins via intramolecular cyclization for certain substituents. | researchgate.net |

| 2-Acetylphenylchloroacetate | Silver | DMF / TBABF₄ | Cleavage of the ester was the main reaction observed. | researchgate.net |

| 2-Acetylphenyltrichloroacetate | Mercury | Aprotic Media | Stepwise reduction of C-Cl bonds, leading to 3-chloro-4-methylcoumarin after intramolecular cyclization. | scispace.comresearchgate.net |

Beyond electrochemical methods, the carbon-chlorine bond in this compound can be reduced through catalytic hydrogenation and other chemical methods. The reactivity is influenced by the presence of multiple functional groups: the C-Cl bond, a ketone, an ester, and a phenyl ring.

Catalytic Hydrogenation Catalytic hydrogenation is a powerful method for reduction. Aromatic rings are generally inert to catalytic hydrogenation under conditions that readily reduce alkene double bonds. libretexts.org However, the hydrogenation of an aromatic ring can be achieved using specific catalysts like platinum or rhodium on carbon, typically under high pressure. libretexts.org Bromo and chloro substituents on aromatic rings can be removed by catalytic hydrogenation under neutral conditions, with bromides being reduced more readily than chlorides. organic-chemistry.org

For aryl alkyl ketones, the benzylic carbonyl group is activated towards reduction and can be converted to a methylene group (CH₂) by catalytic hydrogenation over a palladium catalyst. libretexts.org This method, however, is generally limited to aryl alkyl ketones and may not apply to the α-keto-ester system in this compound without affecting other groups. The hydrogenation of esters to alcohols is also possible, often requiring specific catalysts like rhenium supported on titanium dioxide (Re/TiO₂). researchgate.net Given these reactivities, the selective catalytic hydrogenation of just the C-Cl bond in this compound would require carefully chosen conditions to avoid reduction of the ketone, ester, and aromatic ring.

Other Reductive Pathways A variety of chemical reagents are known to effect the reductive dehalogenation of α-haloketones. nih.gov

Hantzsch Ester: Catalyst-free debromination and dechlorination of aromatic α-haloketones can be achieved under visible light irradiation in the presence of Hantzsch ester, providing the dehalogenated ketone in excellent yields. organic-chemistry.org This method is notable for its mild conditions and tolerance of various functional groups. researchgate.net

Biocatalytic Reduction: The reduction of aryl α-chloro-β-keto esters is a subject of study in biocatalysis. researchgate.net Ketoreductases (KREDs) can catalyze the dynamic reductive kinetic resolution of these substrates to produce chiral anti-aryl α-chloro-β-hydroxy esters with high diastereoselectivity and enantioselectivity. researchgate.net Similarly, alcohol dehydrogenases have been employed for the reduction of α-chloro ketones, where the presence of the electronegative chlorine atom often leads to high conversion rates. core.ac.uk These enzymatic methods primarily target the ketone functionality, leaving the C-Cl bond intact to serve as a handle for subsequent chemical transformations. researchgate.net

| Reductive Method | Reagent/Catalyst | Typical Substrate | Primary Transformation | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Palladium (Pd) catalyst | Aryl alkyl ketones | C=O → CH₂ | libretexts.org |

| Photoreduction | Hantzsch Ester / Visible Light | Aromatic α-haloketones | Reductive dehalogenation (C-Cl → C-H) | organic-chemistry.org |

| Biocatalytic Reduction | Ketoreductases (KREDs) | Aryl α-chloro β-keto esters | Asymmetric reduction of ketone (C=O → CH(OH)) | researchgate.net |

| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | α-Chloroacetophenones | Reduction of ketone (C=O → CH(OH)) | core.ac.uk |

Phenyl 2 Chloroacetoacetate As a Building Block in Complex Molecule Synthesis

Role in Heterocyclic Compound Synthesis

The bifunctional nature of phenyl 2-chloroacetoacetate, possessing two distinct electrophilic centers (the carbonyl carbon and the α-carbon bearing the chlorine atom), makes it an ideal substrate for cyclocondensation reactions. These reactions efficiently generate diverse heterocyclic rings, which are core structures in pharmaceuticals, agrochemicals, and materials science.

This compound reacts readily with various nitrogen-containing binucleophiles to yield important heterocyclic systems.

Thiazoles: In a reaction analogous to the Hantzsch thiazole (B1198619) synthesis, this compound condenses with thioamides. The sulfur atom of the thioamide acts as a nucleophile, displacing the chloride ion, while the nitrogen atom attacks the ketone carbonyl. Subsequent dehydration yields the 2,4-disubstituted thiazole ring. The resulting products are valuable intermediates for biologically active molecules.

Pyrazoles: The reaction with hydrazine (B178648) or its derivatives provides a direct route to pyrazole (B372694) derivatives. Following the principles of the Knorr pyrazole synthesis, the two nitrogen atoms of the hydrazine molecule react with the 1,3-dicarbonyl system of the ketoester, leading to cyclization and the formation of a stable, aromatic pyrazole core. The specific substitution pattern on the final product can be controlled by the choice of substituted hydrazine.

Pyridinones: Substituted pyridinones and dihydropyridinones can be synthesized using this compound as the C4-dicarbonyl component. For example, condensation with β-enaminones or β-aminoacrylates can lead to the formation of highly functionalized dihydropyridinone rings, which can be subsequently oxidized to the corresponding pyridinones.

The table below summarizes representative transformations of this compound into nitrogen-containing heterocycles.

| Target Heterocycle | Reactant | General Reaction Type | Key Structural Feature of Product |

|---|---|---|---|

| Thiazole | Thioamide (R-CSNH₂) | Hantzsch-type Cyclocondensation | Aryl/alkyl group at position 2; Phenoxycarbonyl group at position 4 |

| Pyrazole | Hydrazine (H₂N-NH₂) | Knorr-type Cyclocondensation | Hydroxyl group at position 3; Phenoxycarbonyl group at position 4 |

| Pyridinone | β-Enaminoester | Cyclocondensation | Highly substituted pyridin-2-one ring system |

This compound is an effective substrate for the synthesis of coumarins via the Pechmann condensation. In this acid-catalyzed reaction, a phenol (B47542) condenses with the β-ketoester. The reaction typically proceeds via electrophilic attack of the activated phenol ring onto the ketone carbonyl, followed by an intramolecular transesterification where the phenolic hydroxyl group displaces the phenoxy group of the ester to form the characteristic pyran-2-one (lactone) ring of the coumarin (B35378) scaffold. The presence of the α-chloro substituent on the starting material directly yields a 3-chlorocoumarin (B1582633) derivative, a valuable handle for further synthetic modifications such as cross-coupling reactions .

The table below illustrates the synthesis of substituted coumarins using this method.

| Phenol Substrate | Resulting Coumarin Product | Catalyst Example |

|---|---|---|

| Phenol | 3-Chlorocoumarin | Sulfuric Acid (H₂SO₄) |

| Resorcinol (1,3-Dihydroxybenzene) | 3-Chloro-7-hydroxycoumarin | Amberlyst-15 |

| m-Cresol | 3-Chloro-7-methylcoumarin | Methanesulfonic Acid |

Intermediate in the Synthesis of Advanced Organic Scaffolds

Beyond standard heterocycle synthesis, the reactivity of this compound can be harnessed to construct more complex and stereochemically defined molecular frameworks.

The prochiral ketone within the this compound molecule is an ideal target for asymmetric reduction. Using chiral catalysts, such as ruthenium-based Noyori-type catalysts or oxazaborolidine-based Corey-Bakshi-Shibata (CBS) reagents, the ketone can be reduced to a secondary alcohol with high levels of enantioselectivity. This transformation yields chiral phenyl 2-chloro-3-hydroxybutanoate, a synthon possessing three distinct and orthogonally reactive functional groups (hydroxyl, chloro, and ester) with a defined stereocenter. Such building blocks are of immense value in the stereoselective synthesis of natural products and pharmaceuticals.

| Catalyst System | Product Stereoisomer | Typical Enantiomeric Excess (e.e.) | Significance of Product |

|---|---|---|---|

| (R)-Ru(BINAP)Cl₂ | (R)-Phenyl 2-chloro-3-hydroxybutanoate | >98% | Precursor for chiral epoxides and amino alcohols |

| (S)-CBS Reagent / BH₃ | (S)-Phenyl 2-chloro-3-hydroxybutanoate | >95% | Key intermediate for stereoselective synthesis |

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, represent a highly efficient strategy for generating molecular complexity. This compound is an excellent substrate for MCRs due to its multiple reactive sites. For instance, it can participate in novel MCRs to build densely functionalized scaffolds. A representative example involves the reaction of this compound with an aldehyde and an amine (or urea/thiourea). This can lead to complex structures like substituted dihydropyrimidines or polyfunctionalized piperidines in a single, atom-economical step. The chloro-substituent is retained in the product, offering a site for post-MCR modifications.

Precursor for Specialty Chemicals and Fine Organic Syntheses

The utility of this compound extends to the industrial production of specialty chemicals and fine organic intermediates. Its role as a key building block is documented in the synthesis of various high-value compounds where specific substitution patterns are required.

In the field of agrochemicals, derivatives of 2-chloroacetoacetate are crucial for constructing the core of certain fungicides and herbicides. The reaction of the chloro-ketoester motif with substituted anilines or other nucleophiles is a key step in assembling the toxophore of the active ingredient . Furthermore, in material science, this compound can serve as a precursor for synthesizing specialized monomers or additives. For example, its derivatives can be used to create photoinitiators for polymerization processes or as building blocks for organic dyes, where the extended conjugation provided by the phenyl group and subsequent modifications are beneficial .

| Application Area | Role of this compound | Example of Final Product Class | Reference |

|---|---|---|---|

| Agrochemicals | Key intermediate for heterocyclic core synthesis | Fungicides (e.g., Thiazole carboxamides) | |

| Material Science | Precursor for functional organic molecules | Photoinitiators, Dyes | |

| Fine Chemicals | Versatile starting material for multi-step synthesis | Complex organic intermediates | , |

Synthetic Utility in Agrochemical Intermediate Production (without specific product details)

This compound is an important intermediate in the production of agrochemicals. evitachem.comsmolecule.comontosight.aiforecastchemicals.com The compound's structure is conducive to creating the complex molecular frameworks often found in modern crop protection agents. Its reactivity allows for the systematic construction of larger molecules through reactions such as nucleophilic substitution at the chlorinated carbon and transformations involving the ester group. evitachem.comvulcanchem.com

The dual reactivity of the chlorine atom and the keto group makes this compound a key precursor for various heterocyclic compounds, which are a significant class of molecules in the agrochemical industry. core.ac.uk The ability to react with bifunctional reactants like thioamides and ureas opens pathways to these important chemical scaffolds. core.ac.uk This positions the compound as a fundamental component in the synthetic routes for many agrochemical intermediates. lookchem.com

Table 1: Reactivity of this compound in Agrochemical Synthesis

| Reactive Site | Type of Reaction | Synthetic Outcome |

| α-Chloro Group | Nucleophilic Substitution | Introduction of new functional groups, chain extension. |

| Carbonyl Group | Condensation Reactions | Formation of heterocyclic rings. |

| Ester Group | Hydrolysis / Transesterification | Modification of the ester moiety or formation of carboxylic acids. |

Contribution to Pharmaceutical Intermediate Synthesis (without specific product details)

In the pharmaceutical sector, this compound serves as a foundational building block for the synthesis of various pharmaceutical intermediates. evitachem.comvulcanchem.comontosight.aiforecastchemicals.comlookchem.com Its reactive chloroacetate (B1199739) moiety is a key feature, enabling its use as a precursor for a wide range of more complex organic compounds. evitachem.comsmolecule.com The compound's ability to undergo reactions like nucleophilic substitutions and cyclizations is exploited to construct the core structures of many pharmaceutical synthons. evitachem.comvulcanchem.com

The compound is utilized in the synthesis of heterocyclic compounds, a class of molecules of great importance in medicinal chemistry. core.ac.uk For example, it can be used to synthesize hydroxyacetophenones, which are known precursors for certain types of therapeutic agents. vulcanchem.com The versatility of this compound allows chemists to introduce diverse functionalities and build molecular complexity, which is essential in the development of new pharmaceutical agents. vulcanchem.com

Table 2: Application of this compound in Pharmaceutical Intermediate Synthesis

| Synthetic Application | Key Reaction Type | Resulting Structural Motif |

| Heterocycle Formation | Cyclocondensation | Thiazoles, Oxazoles, Pyridazines. core.ac.ukjst.go.jp |

| Precursor Synthesis | Fries Rearrangement | Substituted Hydroxyacetophenones. vulcanchem.com |

| Functional Group Interconversion | Nucleophilic Substitution | Substituted esters and amides. evitachem.com |

Catalytic Strategies Involving Phenyl 2 Chloroacetoacetate

Transition Metal Catalysis for Bond Functionalization

Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like phenyl 2-chloroacetoacetate, these strategies can be directed towards either C-H activation on the phenyl ring or cross-coupling reactions at the reactive α-carbon.

The functionalization of otherwise inert C-H bonds has become a transformative area in organic synthesis. researchgate.net A common strategy involves the use of a directing group within the substrate to position a metal catalyst in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. snnu.edu.cn The acetoacetate (B1235776) moiety in this compound contains two potential coordinating atoms—the ketone and ester carbonyl oxygens—that could serve this directing role.

In principle, the ketone carbonyl can direct a transition metal catalyst (e.g., palladium, rhodium, iridium) to the ortho C-H bonds of the phenyl ring. snnu.edu.cnnih.gov This chelation-assisted mechanism, often involving a concerted metalation-deprotonation (CMD) pathway, would form a metallacyclic intermediate. snnu.edu.cn This intermediate could then react with a variety of coupling partners. While specific studies on this compound are not extensively documented, analogous transformations using phenylacetic acids and other ketone-containing substrates have been successfully demonstrated. For instance, Pd-catalyzed C-H activation directed by a carboxyl group has been used for aryl-aryl coupling. nih.gov

One potential application of this strategy is C-H silylation. Transition metal-catalyzed enantioselective silylation of C-H bonds is an emerging field for creating valuable organosilicon compounds. dntb.gov.uaescholarship.org A rhodium or iridium catalyst, directed by the acetoacetate group, could potentially mediate the reaction between an ortho C-H bond and a hydrosilane reagent, leading to the formation of a new C-Si bond. escholarship.org The development of chiral ligands for the metal center could enable enantioselective versions of this transformation, creating chiral organosilanes.

Table 1: Conceptual Framework for Directed C-H Functionalization

| Catalyst System (Conceptual) | Directing Group | Target Bond | Potential Product |

| Pd(II) / Chiral Ligand | Ketone/Ester Carbonyl | ortho C-H | Arylated this compound |

| Rh(I) / Chiral Ligand | Ketone/Ester Carbonyl | ortho C-H | Silylated this compound |

| Ir(I) / Bidentate Ligand | Ketone/Ester Carbonyl | ortho C-H | Borylated this compound |

The α-carbon of this compound is an ideal site for cross-coupling reactions due to the presence of the chlorine atom, a competent leaving group, and the activating effect of the two adjacent carbonyl groups. Transition metal-catalyzed cross-coupling reactions are fundamental transformations for C-C bond formation. thermofisher.com

Conceptually, this compound can serve as the electrophilic partner in various named reactions such as Suzuki, Negishi, or Heck couplings. thermofisher.com A catalytic cycle would typically involve the oxidative addition of the C-Cl bond to a low-valent metal catalyst (e.g., Pd(0), Ni(0)), followed by transmetalation with an organometallic nucleophile (e.g., an organoboron or organozinc reagent) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. thermofisher.com

Recent advancements in iron-catalyzed enantioselective cross-coupling reactions offer a promising avenue. For example, racemic α-chloroesters have been successfully coupled with aryl Grignard reagents in the presence of an iron catalyst and a chiral bisphosphine ligand, yielding α-arylalkanoates with useful enantioselectivity. kyoto-u.ac.jp This methodology could be directly applicable to this compound, providing enantioconvergent access to chiral α-aryl-β-keto esters, which are valuable synthetic building blocks.

Table 2: Potential Cross-Coupling Reactions at the α-Carbon

| Reaction Type | Metal Catalyst | Nucleophilic Partner | Potential Product Class |

| Suzuki Coupling | Palladium | Aryl/Vinyl Boronic Acid | α-Aryl/Vinyl-β-keto ester |

| Negishi Coupling | Palladium/Nickel | Organozinc Reagent | α-Alkyl/Aryl-β-keto ester |

| Iron-Catalyzed Coupling | Iron | Aryl Grignard Reagent | Chiral α-Aryl-β-keto ester |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | α-Alkynyl-β-keto ester |

Organocatalysis in Stereoselective Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, complementing metal- and biocatalysis. The β-keto ester functionality in this compound is a well-established handle for organocatalytic activation.

Primary or secondary amine catalysts can condense with the ketone or ester carbonyl to form nucleophilic enamine or electrophilic iminium ion intermediates, respectively. A chiral catalyst would generate these intermediates in a chiral environment, enabling highly stereoselective transformations. For example, the formation of a chiral enamine from the β-keto ester moiety could facilitate its asymmetric Michael addition to various electrophilic olefins.

Conversely, activation of a reaction partner can also be envisioned. A chiral iminium ion, formed from an α,β-unsaturated aldehyde and a chiral amine catalyst, could react with the enolate of this compound in a stereoselective conjugate addition. Although the α-position is chlorinated, reactions involving the enolate are still plausible under appropriate basic conditions. The development of organocatalytic methods for the asymmetric substitution of the α-chloro group represents another potential, albeit challenging, research direction.

Biocatalytic Approaches to α-Chloro β-Keto Esters

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. researchgate.net Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exceptional levels of chemo-, regio-, and stereoselectivity. For α-chloro β-keto esters like this compound, biocatalytic reductions and resolutions are particularly relevant.

The primary target for biocatalytic transformation is the ketone carbonyl group. Asymmetric reduction of this group can lead to the synthesis of valuable chiral α-chloro-β-hydroxy esters, which are precursors to a wide range of pharmaceuticals and fine chemicals.

Enzymatic strategies can be employed to either resolve a racemic mixture or to create a chiral center with high enantiomeric excess.

Asymmetric Reduction: A key strategy involves the enantioselective reduction of the prochiral ketone in this compound to a chiral secondary alcohol. Ketoreductases (KREDs), which are often NADPH-dependent, are highly efficient for this purpose. nih.gov By screening a library of KREDs, it is often possible to identify enzymes that produce either the (R)- or (S)-alcohol with very high enantiomeric excess (e.e.). Whole-cell biocatalysts, such as yeast or bacteria (e.g., Candida parapsilosis, Chlorella sorokiniana), are also frequently used as they contain a variety of reductases and have built-in systems for cofactor regeneration. nih.govabap.co.in

Enzymatic Kinetic Resolution (EKR): If a racemic mixture of the corresponding α-chloro-β-hydroxy ester is prepared chemically, it can be resolved using hydrolases, most commonly lipases. scielo.br In a typical EKR, the enzyme selectively catalyzes the acylation of one enantiomer of the alcohol in an organic solvent, leaving the other enantiomer unreacted. For instance, lipase from Pseudomonas sp. has been used to resolve similar β-hydroxy esters, achieving high e.e. for both the recovered ester and the acylated product. scielo.br Alternatively, the enzyme can selectively hydrolyze one enantiomer of a racemic ester derivative.

Table 3: Representative Biocatalytic Reductions of Keto Esters

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (e.e.) |

| Pichia methanolica Reductase | Methyl 4-chloro-3-oxobutanoate | (S)-hydroxy methyl ester | 99% |

| Ketoreductase KRED1001 | Ethyl 5-chloro-3-oxopentanoate | (R)-hydroxy ester | >99.5% |

| Geotrichum candidum | Ethyl 4-chloro-3-oxobutanoate | (S)-hydroxy ester | 96% |

| Candida parapsilosis | Ethyl 3-bromo-2-oxopropanoate | (S)-hydroxy ester | 91% |

Note: Data is for analogous α-halo β-keto esters and demonstrates the potential of the methodology. nih.govabap.co.in

While existing enzyme libraries provide a good starting point, developing a highly efficient biocatalyst for a specific non-natural substrate like this compound often requires protein engineering. Techniques such as directed evolution and site-directed mutagenesis are employed to enhance an enzyme's activity, stability, and stereoselectivity. nih.gov

The process typically begins by identifying a parent enzyme with some promiscuous activity towards the target substrate. The gene encoding this enzyme is then subjected to rounds of random mutagenesis to create a library of enzyme variants. This library is screened for improved performance, and the best variants are selected for the next round of evolution. This iterative process can lead to biocatalysts with dramatically improved properties. For example, a thermostable protoglobin from Aeropyrum pernix was evolved over 11 rounds to catalyze a nitrene transfer reaction with a 50% yield and 96% e.e., demonstrating the power of this approach to create novel enzymatic functions. nih.gov Such methods could be applied to develop bespoke ketoreductases or hydrolases tailored specifically for this compound and its derivatives.

Theoretical and Computational Chemistry Studies of Phenyl 2 Chloroacetoacetate

Electronic Structure Analysis and Molecular Orbital Theory

Theoretical studies utilizing quantum chemistry methods are fundamental to understanding the intrinsic properties of a molecule like Phenyl 2-chloroacetoacetate. These studies provide insights into the distribution of electrons and the nature of molecular orbitals, which are crucial for predicting chemical behavior.

HOMO-LUMO Gap and Reactivity Predictions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. mdpi.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive, while a larger gap indicates higher stability. mdpi.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the ester group, which possess lone pairs of electrons. The LUMO, conversely, would likely be centered on the electron-deficient carbonyl carbons and the carbon atom bonded to the chlorine, which is an effective leaving group. Computational methods like Density Functional Theory (DFT) are commonly used to calculate the energies of these orbitals. researchgate.net The energy gap helps predict the molecule's susceptibility to nucleophilic or electrophilic attack. A smaller gap would imply higher reactivity in reactions such as nucleophilic substitution. wuxibiology.com

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Primary Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Phenyl ring, Ester Oxygen Atoms | Site of electrophilic attack, electron donation |

| LUMO | Carbonyl Carbons, α-Carbon (bonded to Cl) | Site of nucleophilic attack, electron acceptance |

Note: The values in this table are predictive and would require specific computational calculations for confirmation.

Charge Distribution and Electrostatic Potential Maps

Electrostatic potential (ESP) maps are visual tools that illustrate the three-dimensional charge distribution of a molecule. libretexts.orgwordpress.com These maps are color-coded to show regions of negative and positive electrostatic potential. youtube.com

Red areas indicate regions of high electron density and negative potential, typically found around electronegative atoms like oxygen. These are sites prone to electrophilic attack.

Blue areas represent regions of low electron density and positive potential, usually located around hydrogen atoms or electron-deficient carbons. These are sites susceptible to nucleophilic attack. walisongo.ac.id

Green and yellow areas denote regions that are relatively neutral. youtube.com

For this compound, an ESP map would be expected to show significant negative potential (red) around the carbonyl oxygen atoms and the ester oxygen. A pronounced positive potential (blue) would likely be observed on the carbonyl carbons and particularly on the α-carbon attached to the electron-withdrawing chlorine atom. This visual representation provides a powerful, intuitive guide to the molecule's reactive sites. youtube.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

Transition State Analysis for Nucleophilic Substitution and Condensation

This compound can undergo several important reactions, including nucleophilic substitution at the α-carbon and condensation reactions involving the ester and ketone functionalities.

Nucleophilic Substitution: The reaction of this compound with a nucleophile would involve the displacement of the chloride ion. Computational analysis of this reaction would focus on locating the transition state structure. For a primary or secondary alkyl halide, the reaction typically proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. pressbooks.publibretexts.org Theoretical calculations can determine the activation energy barrier for this process by comparing the energy of the reactants to the energy of the transition state, providing a quantitative measure of the reaction rate. Studies on similar molecules, like phenyl chloroformates, have shown that the transition state is often highly associative. rsc.org

Condensation Reactions: The ester and ketone groups allow this compound to participate in condensation reactions. For instance, intramolecular condensation could lead to the formation of cyclic compounds like coumarins, a reaction observed experimentally for related substrates. researchgate.net Computational modeling can map out the potential energy surface for such reactions, identifying the intermediates and transition states involved in the cyclization process. mdpi.com

Table 2: Predicted Parameters from Transition State Analysis

| Reaction Type | Key Computational Findings |

|---|---|

| Nucleophilic Substitution (SN2) | Geometry of the pentacoordinate transition state, Activation Energy (ΔG‡), Reaction Profile |

| Condensation | Structure of intermediates (e.g., enolates), Transition state for C-C bond formation, Reaction pathway energetics |

Note: This data is hypothetical and would be the target of specific computational studies.

Solvent Effects on Reactivity

The solvent in which a reaction is conducted can dramatically influence its rate and mechanism. rsc.org Computational models can account for these effects using either implicit or explicit solvent models.

Implicit solvent models (e.g., Polarizable Continuum Models - PCM) treat the solvent as a continuous medium with a specific dielectric constant, capturing bulk electrostatic effects. nih.gov

Explicit solvent models involve including a number of individual solvent molecules in the calculation, which can be crucial when specific interactions like hydrogen bonding play a key role. nih.gov

For the nucleophilic substitution of this compound, polar aprotic solvents would be expected to solvate the cation but not the nucleophile, potentially accelerating the reaction. Computational studies can quantify the stabilization or destabilization of reactants, transition states, and products by the solvent, thereby predicting changes in the activation energy and reaction kinetics. nih.govrsc.org

Conformational Analysis and Stability Studies

Computational conformational analysis involves systematically rotating the single bonds (e.g., the C-C bond of the acetoacetate (B1235776) backbone and the C-O bond of the phenyl ester) and calculating the energy of the resulting structures. This process generates a potential energy surface that reveals the low-energy, stable conformers (local minima) and the energy barriers to interconversion between them (saddle points). Studies on structurally similar molecules often reveal that the dihedral angles between different functional groups determine the most stable conformations. For example, the orientation of the phenyl ring relative to the ester plane and the relative positions of the carbonyl and chloro groups are critical. The most stable conformer is the one that minimizes steric hindrance and optimizes electronic interactions, such as conjugation.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Coumarins |

Advanced Analytical Methodologies for Phenyl 2 Chloroacetoacetate in Research

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies (beyond basic identification)

Spectroscopic methods are invaluable for gaining real-time insights into chemical transformations. For Phenyl 2-chloroacetoacetate, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, when used in-situ, provide a continuous view of the reaction progress, while Mass Spectrometry (MS) offers deep mechanistic details.

In-situ NMR and FTIR for Real-Time Reaction Progress

In-situ (in the reaction vessel) monitoring provides a dynamic picture of a reaction as it happens, allowing for precise kinetic analysis and the detection of transient intermediates. iastate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful, non-invasive technique for continuously monitoring reactions. researchgate.net By setting up a reaction directly within an NMR tube, spectra can be acquired at regular intervals. iastate.edu For a reaction involving this compound, such as its synthesis from phenol (B47542) and 2-chloroacetoacetyl chloride, ¹H NMR can be used to track the disappearance of the starting material's phenolic proton and the appearance of characteristic peaks for the this compound product. The integration of these signals over time allows for the calculation of reaction rates and kinetic constants. nih.govrsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy, often utilizing an attenuated total reflectance (ATR) probe inserted directly into the reaction mixture, is another excellent tool for real-time monitoring. emerginginvestigators.org It tracks changes in the vibrational frequencies of functional groups. For instance, in the synthesis of this compound, one could monitor the disappearance of the broad O-H stretch of the starting phenol and the appearance of the distinct ester carbonyl (C=O) stretch and the ketone carbonyl stretch of the product. researchgate.net The change in absorbance of these peaks over time is directly proportional to the concentration of the respective species, enabling kinetic profiling of the reaction. emerginginvestigators.org

| Technique | Parameter Monitored | Application in this compound Reaction |

| In-situ ¹H NMR | Chemical shifts and signal integrations of specific protons | Tracking the decrease of reactant signals and the increase of product signals to determine conversion and reaction rate. iastate.edu |

| In-situ FTIR | Absorbance of characteristic vibrational bands (e.g., C=O, O-H) | Monitoring the formation of the ester carbonyl group and the disappearance of the hydroxyl group to follow reaction progress. emerginginvestigators.org |

Mass Spectrometry for Mechanistic Insights and Product Identification

Mass Spectrometry (MS) is indispensable for identifying reaction products, byproducts, and unstable intermediates, thereby shedding light on the reaction mechanism. nih.gov When coupled with a chromatographic separation technique like GC or HPLC (GC-MS or LC-MS), it becomes a formidable analytical tool.

In the context of this compound reactions, such as its use in the synthesis of heterocyclic compounds, MS can be used to:

Confirm Product Structure: By determining the precise mass-to-charge ratio (m/z) of the molecular ion, high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the final product.

Identify Intermediates: Samples can be taken from the reaction mixture at various times and analyzed by MS. This can help identify transient species that are crucial for understanding the reaction pathway.

Analyze Fragmentation Patterns: The fragmentation pattern of this compound and its reaction products in the mass spectrometer provides structural information. For example, common fragments would correspond to the loss of the chloroacetyl group or the phenoxy group, helping to piece together the molecule's structure.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is the cornerstone of separation science, essential for determining the purity of this compound and for isolating it from reaction mixtures.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. This compound, while less volatile than its ethyl counterpart, can be analyzed by GC, particularly for assessing purity and quantifying volatile byproducts. rasayanjournal.co.in

A typical GC method would involve injecting a solution of the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. google.com The separation is based on the differential partitioning of compounds between the stationary phase of the column and the mobile gas phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. japsonline.com

| GC Parameter | Typical Condition for Phenyl Ester Analysis | Purpose |

| Column | DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm | General-purpose column providing good separation for a range of polarities. rasayanjournal.co.in |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the analyte through the column. google.com |

| Injector Temp. | ~250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial 100°C, ramp at 15°C/min to 280°C, hold for 10 min | Temperature gradient to elute compounds with a range of boiling points. google.com |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for quantitative analysis of organic compounds. japsonline.com |

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful method for the analysis and purification of a wide range of compounds, including those that are non-volatile or thermally unstable, making it highly suitable for this compound. nih.gov

For purity assessment, a reverse-phase HPLC method is typically employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. This compound, being a relatively nonpolar molecule due to the phenyl group, will be well-retained and separated from more polar impurities. sielc.comsielc.com

| HPLC Parameter | Typical Condition | Purpose |

| Column | C18 (Octadecyl-silica), 4.6 x 150 mm, 5 µm | Standard reverse-phase column for separating nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water gradient | A mixture of organic solvent and water allows for the elution of compounds with varying polarities. sielc.com |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good separation efficiency. |

| Detection | UV-Vis Detector at 254 nm | The phenyl group in the molecule provides strong UV absorbance for sensitive detection. |

| Column Temp. | 30 °C | Maintained temperature ensures reproducible retention times. nih.gov |

This method allows for the accurate quantification of this compound and the detection of impurities, which appear as separate peaks in the chromatogram. The area under each peak is proportional to the concentration of the corresponding compound, enabling precise purity determination.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways for Phenyl 2-Chloroacetoacetate

The conventional synthesis of this compound typically involves the esterification of phenol (B47542) with a chloroacetoacetylating agent. Future research is poised to develop more sophisticated, efficient, and stereocontrolled synthetic routes.

Organocatalytic Asymmetric Chlorination: A primary avenue for innovation lies in the catalytic asymmetric α-chlorination of the precursor, phenylacetoacetate. Research into enantioselective chlorination of β-keto esters has demonstrated the efficacy of hybrid Cinchona alkaloid-based catalysts in phase-transfer reactions, achieving high yields (<99%) and excellent enantiomeric excess (up to 97% ee). nih.govacs.org Applying this strategy to phenylacetoacetate could provide direct, controlled access to chiral this compound, a valuable building block for stereospecific syntheses.

Biocatalytic Routes: Enzymatic catalysis offers a pathway for synthesis under exceptionally mild and environmentally benign conditions. While biocatalytic reduction of α-chloro-β-keto esters is known, the synthesis of the ester itself is an area ripe for exploration. researchgate.net Lipase-catalyzed transesterification presents a promising approach. google.com A potential route could involve the enzymatic transesterification of a more readily available ester, such as ethyl 2-chloroacetoacetate, with phenol. This solvent-free method could offer high chemoselectivity and avoid the use of harsh chemical reagents. google.com

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Synthetic Pathway | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Traditional Acylation | Reaction of phenol with chloroacetyl chloride or related agents. | Straightforward, well-established. | High yields, but often requires stoichiometric and corrosive reagents. |

| Organocatalytic α-Chlorination | Asymmetric chlorination of phenylacetoacetate using a chiral catalyst. | Direct access to enantiomerically enriched product; high stereocontrol. | Development of efficient catalysts for the specific substrate; optimization of reaction conditions. |

| Biocatalytic Transesterification | Lipase-catalyzed reaction between an alkyl 2-chloroacetoacetate and phenol. | Mild, solvent-free conditions; high selectivity; environmentally friendly. | Screening for suitable lipases; optimizing reaction kinetics and equilibrium shift. |

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is dominated by transformations involving the α-chloro and active methylene (B1212753) groups. However, several advanced reactivity modes remain largely unexplored.

Electrosynthesis and Electrochemical Transformations: Electrochemical methods provide a powerful tool for initiating unique chemical reactions. The electrochemical reduction of substituted phenyl 2-chloroacetates at silver cathodes has been successfully employed to synthesize coumarins via intramolecular cyclization. researchgate.net This demonstrates the potential of electrosynthesis to unlock novel reaction pathways that are difficult to achieve with conventional reagents. Future work could explore anodic oxidation or further cathodic reduction pathways to generate radical or ionic intermediates for use in complex bond-forming reactions.

Photochemical Reactions: The β-keto ester moiety within this compound is a chromophore that could be activated under photochemical conditions. Research on α,β-unsaturated ketones and esters shows their participation in [2+2] photocycloadditions and other light-induced transformations. acs.orglibretexts.orgfigshare.com Exploring the photochemical reactivity of this compound could lead to the synthesis of highly strained and complex molecular architectures, such as cyclobutanes, which are not readily accessible through thermal methods.

Advanced Cycloaddition Strategies: Beyond simple cyclocondensations, the dicarbonyl functionality of this compound makes it a potentially versatile partner in various cycloaddition reactions. wikipedia.orgoxfordsciencetrove.com Its exploration in reactions such as [4+2] or 1,3-dipolar [3+2] cycloadditions could provide rapid access to a diverse range of carbo- and heterocyclic systems. rsc.orgrsc.org Investigating its behavior as a dienophile, dipolarophile, or a precursor to a 1,3-dipole would be a fruitful area of research.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis and derivatization of this compound through advanced chemical technologies can enhance efficiency, safety, and the pace of discovery.

Continuous Flow Synthesis: Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or rapid reactions like chlorination. The electrosynthesis of related compounds has been successfully demonstrated in micro-flow cells, allowing for safe, scalable, and efficient production. rsc.org Implementing the synthesis and subsequent derivatization of this compound in continuous flow reactors could enable safer handling of hazardous intermediates and improve product consistency and yield.

Automated Platforms for Reaction Discovery: Automated synthesis platforms can accelerate the exploration of the novel reactivity modes discussed previously. High-throughput screening techniques could be employed to rapidly identify optimal catalysts, solvents, and conditions for new transformations of this compound. This would be particularly valuable for optimizing complex, multi-parameter reactions such as catalytic asymmetric synthesis or developing novel derivatization protocols.

Applications in Materials Science Beyond Polymer Precursors

While this compound can serve as a monomer precursor, its potential as a building block for advanced functional materials is a significant and largely unexplored research avenue. The focus here is on its use as a versatile intermediate to create novel molecular components.

Precursors for Heterocyclic Functional Materials: this compound is an ideal starting material for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyridines. aip.orgamazonaws.com These heterocyclic cores are central to many functional organic materials. Future research could target the synthesis of novel heterocyclic derivatives for applications as building blocks in organic electronics, such as components for electrochromic materials or organic light-emitting diodes (OLEDs). mdpi.com

Scaffolds for Molecular Switches and Sensors: The reactive handles on the this compound molecule allow for the systematic introduction of various functional groups. This modularity could be exploited to design and synthesize novel photochromic or thermochromic compounds. By incorporating moieties that respond to external stimuli like light or heat, this compound could serve as a foundational scaffold for new classes of molecular switches.

Design of Greener and More Sustainable Synthesis and Derivatization Protocols

Future research must prioritize the development of environmentally responsible chemical processes. Applying the principles of green chemistry to the synthesis and use of this compound is a critical objective.

Catalytic and Solvent-Free Methodologies: Moving away from stoichiometric reagents towards catalytic systems is a cornerstone of green chemistry. The use of recyclable solid acid catalysts or biodegradable organocatalysts can significantly reduce chemical waste. eurekaselect.comrsc.org Furthermore, developing derivatization protocols that operate in greener solvents, such as bio-based alcohols or water, or under solvent-free conditions, would drastically lower the environmental impact. mdpi.com Microwave-assisted synthesis, which can accelerate reaction rates under solvent-free conditions, is another promising technique. researchgate.net

Electrochemical and Photoredox Methods: As noted earlier, electrosynthesis offers a green alternative to traditional redox chemistry by replacing chemical reagents with electricity. researchgate.net Similarly, visible-light photoredox catalysis can drive chemical transformations under extremely mild conditions, often at room temperature, using light as a traceless reagent. rsc.org Applying these advanced methods to the synthesis and derivatization of this compound would represent a significant step towards more sustainable chemical manufacturing.

Table 2: Green Chemistry Approaches for this compound

| Green Chemistry Principle | Application to this compound | Potential Benefit |

|---|---|---|

| Catalysis | Use of recyclable organo-, bio-, or solid acid catalysts for synthesis and derivatization. | Reduced waste, higher atom economy, avoidance of stoichiometric reagents. |

| Alternative Energy Sources | Microwave irradiation, electrosynthesis, photoredox catalysis. | Reduced energy consumption, faster reactions, replacement of harsh chemical oxidants/reductants. |

| Safer Solvents/Conditions | Use of bio-based solvents (e.g., ethanol (B145695), water); solvent-free reactions. | Reduced environmental pollution, lower process hazards, simplified purification. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.